Dimethylaluminium isopropoxide is an organometallic compound with the molecular formula CHAlO. It is classified as a dialkylaluminium alkoxide, which is a subgroup of aluminum alkoxides. This compound is notable for its applications in chemical vapor deposition processes, particularly in the formation of aluminum oxide thin films. Dimethylaluminium isopropoxide serves as a precursor due to its favorable vapor pressure and reactivity under controlled conditions.
Dimethylaluminium isopropoxide can be synthesized from trimethylaluminium and isopropyl alcohol. It falls under the category of aluminum alkoxides, which are characterized by the presence of aluminum atoms bonded to alkyl groups and alkoxide ligands. The compound has gained attention in materials chemistry for its potential use in various applications, including catalysis and thin film deposition.
The synthesis of dimethylaluminium isopropoxide typically involves the reaction between trimethylaluminium and isopropyl alcohol. This reaction can be represented as follows:
The process requires careful control of temperature, often necessitating low temperatures (around -78 °C) to manage the exothermic nature of the reaction and to facilitate the removal of methane byproduct. For large-scale production, specialized equipment is needed to handle cooling and gas venting effectively . The yield can be optimized by adjusting the ratios of reactants and ensuring that the solvents used are rigorously dry to prevent unwanted side reactions.
The molecular structure of dimethylaluminium isopropoxide consists of an aluminium atom bonded to two methyl groups and one isopropoxy group. The structural representation can be simplified as:
The compound exists as a colorless liquid under standard conditions, with significant sensitivity to moisture and air.
Dimethylaluminium isopropoxide participates in various chemical reactions, particularly in the context of atomic layer deposition (ALD). In ALD processes, it decomposes on heated substrates to form aluminum oxide films. The general reaction mechanism involves:
The mechanism by which dimethylaluminium isopropoxide acts as a precursor in ALD involves selective adsorption on specific surface sites, such as hydroxyl groups on substrates like platinum nanoparticles. This selectivity allows for controlled growth of aluminum oxide layers while minimizing undesired deposition on other areas . The process can be summarized as:
Dimethylaluminium isopropoxide has significant applications in scientific research and industrial processes:
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